
N,N-dimethylpyrimidine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethylpyrimidine-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-dimethylpyrimidine-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of pyrimidine-2-sulfonyl chloride with dimethylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Pyrimidine-2-sulfonyl chloride and dimethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The pyrimidine-2-sulfonyl chloride is added to a solution of dimethylamine and the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N,N-dimethylpyrimidine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of N,N-dimethylpyrimidine-2-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: Compounds like sulfamethazine and sulfadiazine share the sulfonamide functional group.
Pyrimidine Derivatives: Compounds such as pyrimidine-2-sulfonyl chloride and pyrimidine-2-amine are structurally related.
Uniqueness
N,N-dimethylpyrimidine-2-sulfonamide is unique due to the presence of both the dimethylamino and sulfonamide groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other sulfonamide or pyrimidine derivatives, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C6H9N3O2S |
|---|---|
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
N,N-dimethylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-9(2)12(10,11)6-7-4-3-5-8-6/h3-5H,1-2H3 |
Clé InChI |
ZVSQQXMALPCUOV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=NC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13970813.png)
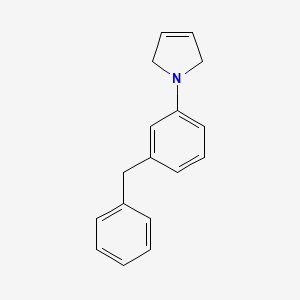
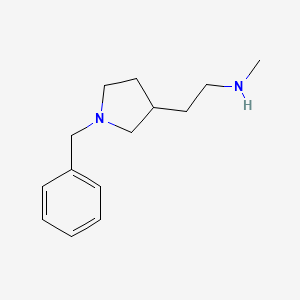
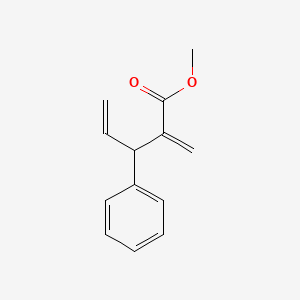
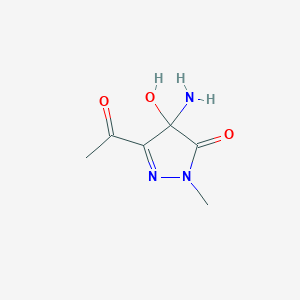
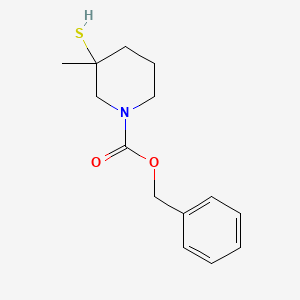
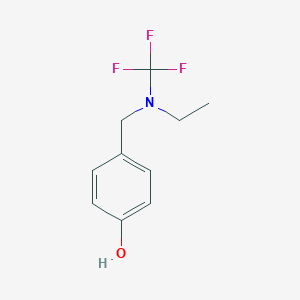
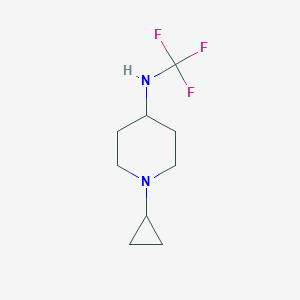
![9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)-](/img/structure/B13970859.png)
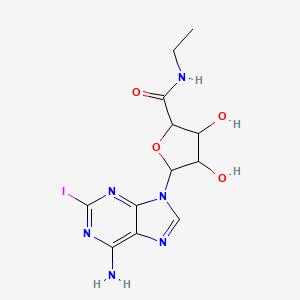
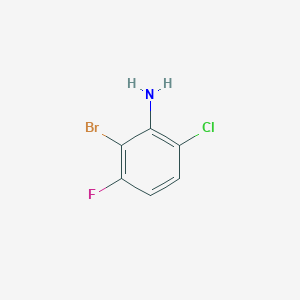
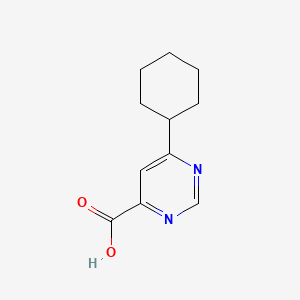
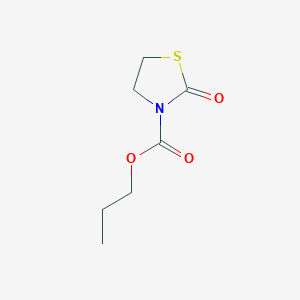
![1-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-2-diazonioethen-1-olate](/img/structure/B13970898.png)
